N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methylbenzenesulfonamide
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Overview
Description
N-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-ETHYL-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a unique combination of functional groups, including a 1,2,4-oxadiazole ring, a sulfonamide group, and methoxy-substituted phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-ETHYL-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the 1,2,4-oxadiazole ring through the cyclization of a hydrazide with a nitrile oxide. The methoxy-substituted phenyl groups are introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization reactions, continuous flow systems for sulfonation, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-ETHYL-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinones, amines, and substituted sulfonamides, which can be further utilized in various synthetic applications .
Scientific Research Applications
N-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-ETHYL-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-ETHYL-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the oxadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy-substituted phenyl rings but lacking the oxadiazole and sulfonamide groups.
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: Shares the methoxyphenyl structure but differs in the presence of an acetamide group instead of the oxadiazole and sulfonamide groups.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains a triazole ring instead of the oxadiazole ring.
Uniqueness
N-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-ETHYL-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring and sulfonamide group distinguishes it from other similar compounds and contributes to its diverse applications in research and industry .
Properties
Molecular Formula |
C20H23N3O5S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H23N3O5S/c1-5-23(29(24,25)16-9-6-14(2)7-10-16)13-19-21-20(22-28-19)15-8-11-17(26-3)18(12-15)27-4/h6-12H,5,13H2,1-4H3 |
InChI Key |
LYXWVSVGJHHZFH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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